N-(2-chloro-4,6-dimethylphenyl)propanamide
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Overview
Description
N-(2-chloro-4,6-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H13Cl2NO. It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with a propanamide moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,6-dimethylphenyl)propanamide typically involves the reaction of 2-chloro-4,6-dimethylphenylamine with propanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-chloro-4,6-dimethylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)propanamide is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring influence its binding affinity and selectivity towards enzymes or receptors. The propanamide moiety may participate in hydrogen bonding and other interactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
- N-(2-chloro-4-methylphenyl)propanamide
- N-(2-chloro-6-methylphenyl)propanamide
- N-(2-chloro-4,6-dimethylphenyl)acetamide
Comparison: N-(2-chloro-4,6-dimethylphenyl)propanamide is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific arrangement of these substituents can affect the compound’s solubility, stability, and interaction with other molecules.
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-4-10(14)13-11-8(3)5-7(2)6-9(11)12/h5-6H,4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBSFZXAYAVOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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